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Compound of Interest

4-Methoxyisobenzofuran-1,3-
Compound Name: ,
dione

Cat. No.: B077226

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and spectral analysis of 4-Methoxyisobenzofuran-1,3-dione. Due to the limited availability of
experimental data for this specific compound, this guide also includes information on closely
related compounds and predicted data to offer a broader understanding of its characteristics.

Chemical Properties

4-Methoxyisobenzofuran-1,3-dione, also known as 3-methoxyphthalic anhydride, is a solid
aromatic compound.[1] Its fundamental properties are summarized in the table below. While
experimental data for properties such as melting and boiling points are not readily available in
the reviewed literature, some physicochemical characteristics can be inferred from
computational models.
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Property Value Source
Molecular Formula CoHeOa4 [1]
Molecular Weight 178.14 g/mol [1]
Physical Form Solid [1]
Purity Typically 298% [1]
CAS Number 14963-96-3 [1]
InChi Key KRKJKLCCCGDNCY- o

UHFFFAOYSA-N

Synthesis
Experimental Protocol: Dehydration of 3-
Methoxyphthalic Acid

The synthesis of 4-Methoxyisobenzofuran-1,3-dione is analogous to the preparation of other
phthalic anhydrides, which commonly involves the dehydration of the corresponding
dicarboxylic acid. In this case, the precursor is 3-methoxyphthalic acid. A general method,
adapted from the synthesis of a similar compound, involves heating the diacid with a
dehydrating agent.

Materials:

o 3-Methoxyphthalic acid

o Acetic anhydride or another suitable dehydrating agent (e.g., concentrated sulfuric acid)
e Anhydrous solvent (e.g., toluene, if necessary)

Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-
methoxyphthalic acid.

e Add an excess of acetic anhydride to the flask.
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» Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

 After the reaction is complete, allow the mixture to cool to room temperature.

e The excess acetic anhydride and acetic acid byproduct can be removed under reduced
pressure.

e The resulting solid residue is the crude 4-Methoxyisobenzofuran-1,3-dione.

 Purification can be achieved by recrystallization from an appropriate solvent, such as a
mixture of toluene and hexane.

Synthesis Workflow Diagram

The logical workflow for the synthesis and purification of 4-Methoxyisobenzofuran-1,3-dione
is illustrated below.
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Synthesis and Purification Workflow

Spectroscopic Data (Predicted and Analogous
Compounds)

Direct experimental spectroscopic data for 4-Methoxyisobenzofuran-1,3-dione is scarce. The
following sections provide predicted data and information from analogous compounds to aid in
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show signals corresponding to the three
aromatic protons and the three methoxy protons. The chemical shifts and coupling constants
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will be influenced by the electron-withdrawing anhydride group and the electron-donating
methoxy group.

13C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbons of
the anhydride will appear significantly downfield. The aromatic carbons will have chemical
shifts determined by their position relative to the methoxy and anhydride functionalities.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methoxyisobenzofuran-1,3-dione is expected to exhibit characteristic
absorption bands for the functional groups present.

Functional Group Expected Absorption Range (cm™?)
C=0 (anhydride, symmetric stretch) 1850 - 1800
C=0 (anhydride, asymmetric stretch) 1790 - 1740
C-0O-C (anhydride) 1300 - 1200

1275 - 1200 (asymmetric) and 1075 - 1020
C-O-C (ether)

(symmetric)
Aromatic C=C 1600 - 1450
Aromatic C-H 3100 - 3000
Aliphatic C-H (methoxy) 2950 - 2850

Mass Spectrometry (MS)

The electron ionization mass spectrum of 4-Methoxyisobenzofuran-1,3-dione is predicted to
show a molecular ion peak ([M]*) at m/z 178.[2] Common fragmentation pathways for phthalic
anhydrides involve the loss of CO and CO:a.

Predicted Fragmentation:
e [M]*: m/z 178

e [M-COQO]*: m/z 150
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e [M-CO-COJ* or [M - COz2]*: m/z 122 or m/z 134

The fragmentation pattern can provide valuable information for structural elucidation.

Reactivity and Potential Applications in Drug
Development

Phthalic anhydrides are versatile reagents in organic synthesis. The anhydride moiety is
susceptible to nucleophilic attack, making it a useful precursor for the synthesis of a variety of
derivatives.

Reaction with Amines

4-Methoxyisobenzofuran-1,3-dione is expected to react readily with primary and secondary
amines to form the corresponding phthalmic acids, which can then be cyclized to form
phthalimides upon heating. This reaction is fundamental in the synthesis of various nitrogen-
containing heterocyclic compounds.
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Reaction of 4-Methoxyisobenzofuran-1,3-dione with Amines

Relevance in Drug Development

Isobenzofuranone derivatives have shown a range of biological activities, including
antiproliferative and antimicrobial effects, making them interesting scaffolds for drug discovery.
[3] The reactivity of 4-Methoxyisobenzofuran-1,3-dione allows for its use as a building block
in the synthesis of more complex molecules with potential therapeutic applications. The
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methoxy group can also be a site for further chemical modification to modulate the biological
activity and pharmacokinetic properties of the resulting compounds. For instance, the core
structure could be incorporated into novel kinase inhibitors or as ligands for various biological
targets.[3]

Conclusion

4-Methoxyisobenzofuran-1,3-dione is a valuable chemical intermediate with potential for a
variety of synthetic transformations. While detailed experimental data for this specific
compound is limited, its properties and reactivity can be reasonably predicted based on the
chemistry of related phthalic anhydrides. Further research to fully characterize this compound
would be beneficial for its application in materials science and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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